molecular formula C8H9N5O B8739357 2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine

2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine

Cat. No. B8739357
M. Wt: 191.19 g/mol
InChI Key: PLCOCYHGWKGYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526964

Procedure details

A solution of 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde hydrochloride (200 mg, 0.884 mmol) in DMAC (40 ml) at 0° C. was treated with 1N NaOH (0.884 ml, 0.884 mmol) followed by a suspension of NaBH4 (16.7 mg, 0.442 mmol) in DMAC (1 ml). The solution was stirred at 25° C. for 30 minutes and evaporated to dryness under high vacuum. A stirred suspension of the residue in H2O (5 ml) was adjusted to pH 3 with 6N HCl, stirred for 5 minutes and adjusted to pH 7 with 1N NaOH. The precipitate was collected by filtration, washed with H2O and dried in vacuo (P2O5); yield 121 mg (51%); mass spectrum, m/e 191 (M)+, 87 (M)+ for DMAC, 36 (M)+ for HCl; λmax nm (ε×10-3): 0.1N HCl-274 (6.91), 318 (8.21), 330 sh (7.17), 362 (1.77); pH 7-248 (18.1), 271 (9.85), 338 (6.52); 0.1N NaOH-248 (19.7), 271 (10.3), 345 (7.14).
Name
2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde hydrochloride
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.884 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
16.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:4]=[C:5]([NH2:15])[C:6]2[CH:12]=[C:11]([CH:13]=[O:14])[CH:10]=[N:9][C:7]=2[N:8]=1.[OH-].[Na+].[BH4-].[Na+]>CC(N(C)C)=O>[NH2:2][C:3]1[N:4]=[C:5]([NH2:15])[C:6]2[CH:12]=[C:11]([CH2:13][OH:14])[CH:10]=[N:9][C:7]=2[N:8]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde hydrochloride
Quantity
200 mg
Type
reactant
Smiles
Cl.NC=1N=C(C2=C(N1)N=CC(=C2)C=O)N
Name
Quantity
0.884 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
16.7 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under high vacuum
ADDITION
Type
ADDITION
Details
A stirred suspension of the residue in H2O (5 ml)
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (P2O5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2)CO)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.